

Comprehensive Application Notes and Protocols: 2,6-Dimethylquinoline as a Versatile Pharmaceutical Intermediate

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Compound Focus: 2,6-Dimethylquinoline

CAS No.: 877-43-0

Cat. No.: S578971

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Introduction to 2,6-Dimethylquinoline

2,6-Dimethylquinoline (CAS 877-43-0) represents a **privileged scaffold** in medicinal chemistry and drug development, belonging to the quinoline family of **nitrogen-containing heterocycles** that demonstrate significant importance in pharmaceutical research. This compound features a fused bicyclic structure consisting of a benzene ring fused with a pyridine ring, with methyl substituents at both the 2 and 6 positions that substantially influence its **physicochemical properties** and **biological interactions**. The strategic methylation pattern enhances molecular lipophilicity and steric characteristics while preserving the hydrogen-bonding capabilities of the nitrogen atom, making it particularly valuable as a **versatile intermediate** in constructing complex therapeutic agents [1] [2].

The significance of **2,6-dimethylquinoline** extends beyond its direct applications to its role as a **structural template** that can be systematically modified to optimize drug-target interactions. Quinoline-based compounds frequently appear in both natural products and synthetic pharmaceuticals, with their **structural diversity** enabling interactions with various biological targets through multiple binding modes. Contemporary drug discovery efforts increasingly exploit this molecular framework in developing targeted therapies for CNS disorders, infectious diseases, and oncology, where precise molecular recognition is essential for therapeutic efficacy [3] [4].

Physicochemical Properties and Characterization

Structural and Molecular Properties

2,6-Dimethylquinoline exhibits well-defined **physicochemical characteristics** that determine its pharmaceutical behavior and synthetic utility. The compound typically presents as a **white to almost white crystalline powder** with a melting point range of 57-60°C and a boiling point of approximately 267°C. Its molecular formula is C₁₁H₁₁N, corresponding to a molecular weight of 157.22 g/mol. The presence of the basic nitrogen atom (pKa ≈ 4.5-4.9) in the heterocyclic ring contributes to its **pH-dependent solubility** and potential for salt formation with pharmaceutical acids [5] [2].

The **crystal structure** of **2,6-dimethylquinoline** derivatives has been extensively characterized through X-ray crystallography, revealing key intermolecular interactions that influence solid-state properties and formulation behavior. Studies of related compounds such as 4-chloro-N-(4-fluorophenyl)-2,3-dimethylquinolin-8-amine demonstrate that quinoline systems typically adopt **planar conformations** with bond lengths and angles consistent with established norms for analogous systems. The C=N bond lengths within the quinoline moiety (typically 1.318-1.363 Å) exceed those of typical C=N double bonds (~1.27 Å), indicating significant **π-electron delocalization** across the heteroaromatic system [3] [6].

Table 1: Physicochemical Properties of **2,6-Dimethylquinoline**

Property	Specification	Method/Reference
CAS Number	877-43-0	ChemImpex [5]
Molecular Formula	C ₁₁ H ₁₁ N	ChemImpex [5]
Molecular Weight	157.22 g/mol	ChemImpex [5]
Melting Point	57-60°C	ChemImpex [5]
Boiling Point	267°C	ChemImpex [5]
Appearance	White to almost white powder or crystals	ChemImpex [5]

Property	Specification	Method/Reference
Purity	≥99% (GC)	ChemImpex [5]
Storage Conditions	Room temperature	ChemImpex [5]

Solubility and Partitioning Behavior

The **solubility profile** of **2,6-dimethylquinoline** significantly influences its formulation development and biological disposition. The compound exhibits limited **aqueous solubility** due to its predominantly hydrophobic aromatic structure, though the nitrogen atom provides some polar character. It demonstrates substantially greater solubility in **organic solvents** including ethanol, acetone, dimethylformamide, and dichloromethane. This solubility pattern necessitates strategic formulation approaches for pharmaceutical applications, particularly for delivery routes requiring aqueous compatibility [2].

The compound's **partition coefficient** ($\log P \approx 3.2-3.8$) reflects moderate lipophilicity, balancing membrane permeability with aqueous solubility considerations. This property makes **2,6-dimethylquinoline** particularly valuable in designing compounds with favorable **absorption characteristics**, though specific derivatives may require further optimization through structural modification or formulation approaches. The methyl substituents at the 2 and 6 positions moderately increase lipophilicity compared to the unsubstituted quinoline parent structure, influencing both physicochemical and pharmacological properties [2] [4].

Pharmaceutical Applications and Therapeutic Significance

Antifungal and Antimicrobial Applications

Recent research has demonstrated the considerable potential of **2,6-dimethylquinoline** derivatives as **antifungal agents** against various phytopathogenic fungi. Structural modifications of the quinoline core, particularly at the 4 and 8 positions, have yielded compounds with **broad-spectrum activity** and potential for agricultural and clinical applications. Studies on 4-chloro-2,3-dimethyl-N-substituted phenylquinolin-8-

amine derivatives revealed that specific substitutions significantly enhance antifungal efficacy while maintaining favorable **toxicity profiles** [3].

The **mechanism of action** for these antifungal derivatives appears to involve multi-target interactions, with enzymatic targets potentially including chitin synthase, a critical enzyme for fungal cell wall integrity. The molecular architecture of these compounds allows for optimal **target engagement** through hydrogen bonding interactions facilitated by the nitrogen atoms and halogen substituents, complemented by hydrophobic interactions mediated by the aromatic rings and alkyl substituents. These features collectively contribute to potent antifungal activity while potentially mitigating resistance development [3].

Table 2: Pharmaceutical Applications of **2,6-Dimethylquinoline** Derivatives

Application Area	Specific Derivatives	Biological Activities	References
Antifungal Agents	4-Chloro-2,3-dimethyl-N-substituted phenylquinolin-8-amines	Activity against 10 phytopathogenic fungi	[3]
CNS Therapeutics	Kynurenic acid analogs, NMDA receptor antagonists	Neuroprotection, excitotoxicity reduction	[4]
Structural Templates	Quinoline N-oxides, aminophenyl derivatives	Molecular scaffolding for multi-target ligands	[6] [4]
Anti-inflammatory	Mapracorat-like structures	Glucocorticoid receptor modulation	[7]

CNS Drug Intermediates and Neuroprotective Applications

The quinoline scaffold serves as a **critical structural element** in developing central nervous system (CNS) therapeutics, particularly those targeting kynurenine pathway modulation. **2,6-Dimethylquinoline** derivatives demonstrate significant potential as **NMDA receptor antagonists** and neuroprotective agents, with applications in neurodegenerative disorders, psychiatric conditions, and stroke. Strategic substitution patterns enable fine-tuning of blood-brain barrier penetration and receptor affinity, essential for CNS-targeted therapeutics [4].

Recent advances in **rational drug design** have exploited the **2,6-dimethylquinoline** scaffold to develop novel compounds with enhanced **blood-brain barrier permeability** and reduced metabolic instability. Halogenation at specific positions, particularly the 4 and 6 positions, has been shown to increase lipophilicity and CNS penetration while maintaining favorable safety profiles. Additionally, esterification of carboxyl group-containing derivatives has generated prodrugs with improved oral bioavailability, addressing a key limitation of many quinoline-based therapeutic candidates [4].

Molecular Scaffolding and Multi-Target Ligands

The **2,6-dimethylquinoline** framework serves as an exceptional **molecular scaffold** for designing multi-target ligands that simultaneously address multiple pathological mechanisms. This approach is particularly valuable in complex disorders like cancer and neurodegenerative diseases, where **pathway interdependencies** often limit the efficacy of single-target agents. The planar quinoline structure enables optimal **π -stacking interactions** with biological targets, while the nitrogen atom provides hydrogen-bonding capabilities essential for specific molecular recognition [3] [4].

Structural analyses of quinoline derivatives have revealed that the dimethyl substitution pattern at the 2 and 6 positions creates favorable **steric and electronic properties** for target engagement. Crystal structure studies of compounds such as 4-[2-(Benzylamino)phenyl]-**2,6-dimethylquinoline** N-oxide demonstrate that the quinoline system maintains approximate planarity with dihedral angles between the quinoline and adjacent phenyl rings typically ranging from 64-78°. This specific spatial orientation optimizes target binding while preserving sufficient molecular flexibility for accommodation in diverse binding pockets [6].

Experimental Protocols and Methodologies

Synthesis of 4-Chloro-2,3-dimethyl-N-substituted phenylquinolin-8-amines

4.1.1 Protocol Objectives and Principles

This protocol describes the synthesis of 4-chloro-2,3-dimethyl-N-substituted phenylquinolin-8-amine derivatives as potential **antifungal agents** based on published research with modifications for enhanced

reproducibility [3]. The synthetic approach leverages the **Conrad-Limpach protocol** for quinoline core construction, followed by strategic nucleophilic aromatic substitution to introduce diverse aniline derivatives at the 8-position. The methodology capitalizes on the enhanced **reactivity of fluorine** at the quinoline 8-position compared to chlorine, enabling selective substitution under moderate conditions.

4.1.2 Materials and Equipment

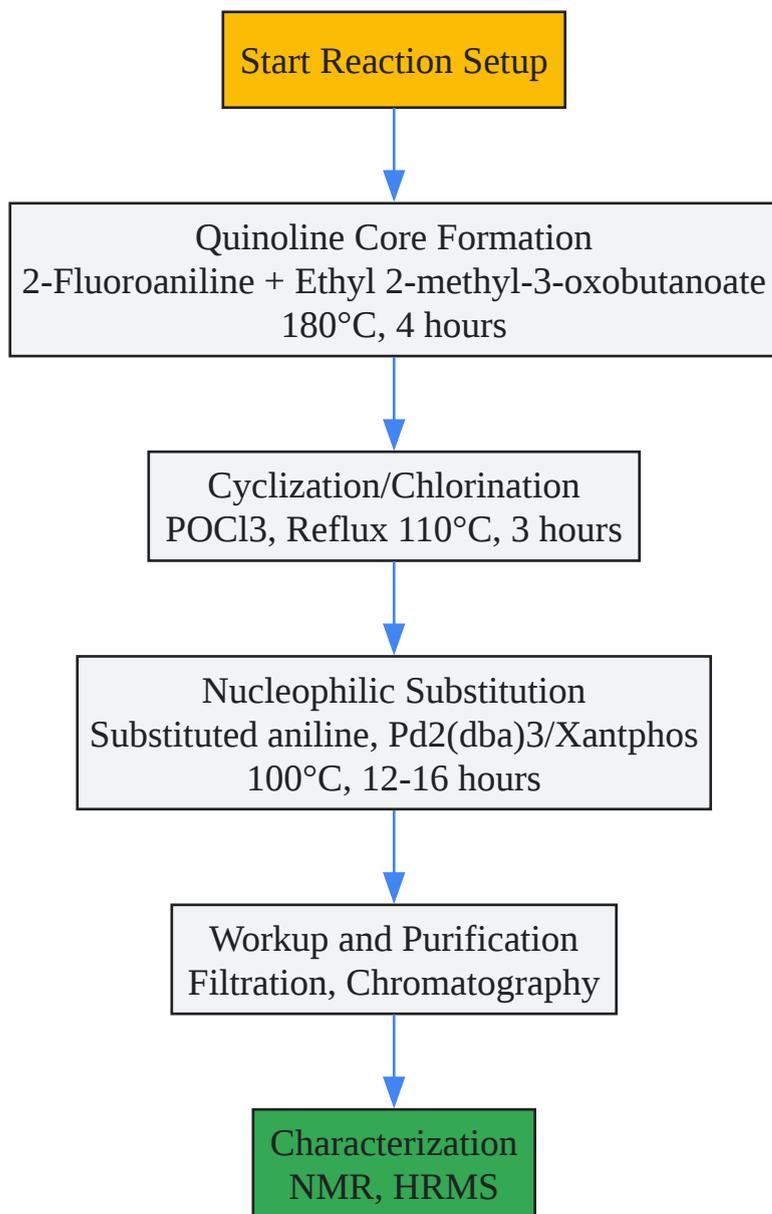
- **Starting Materials:** 2-Fluoroaniline, ethyl 2-methyl-3-oxobutanoate, phosphorus oxychloride (POCl_3), substituted anilines
- **Reagents and Catalysts:** Anhydrous sodium acetate, cesium carbonate, $\text{Pd}_2(\text{dba})_3$, Xantphos
- **Solvents:** Toluene (anhydrous), ethanol (absolute), ethyl acetate, petroleum ether
- **Equipment:** Schlenk line with nitrogen/vacuum, heating mantle with temperature control, rotary evaporator, chromatography columns

4.1.3 Step-by-Step Procedure

- **Quinoline Core Formation:** Charge a 100 mL round-bottom flask with 2-fluoroaniline (10 mmol, 1.11 g) and ethyl 2-methyl-3-oxobutanoate (10 mmol, 1.46 g). Add anhydrous sodium acetate (12 mmol, 0.98 g) and heat the mixture at 180°C for 4 hours under nitrogen atmosphere with vigorous stirring.
- **Cyclization and Chlorination:** Cool the reaction mixture to room temperature and dissolve the crude product in phosphorus oxychloride (15 mL). Reflux the solution at 110°C for 3 hours. Remove excess POCl_3 under reduced pressure and pour the residue onto crushed ice with careful stirring. Adjust pH to 7-8 with saturated sodium bicarbonate solution and extract with ethyl acetate (3×25 mL).
- **Nucleophilic Aromatic Substitution:** Charge a Schlenk tube with intermediate 4-chloro-8-fluoro-2,3-dimethylquinoline (1 mmol, 0.21 g), substituted aniline (1.2 mmol), Cs_2CO_3 (2.1 mmol, 0.68 g), $\text{Pd}_2(\text{dba})_3$ (0.03 mmol, 0.027 g), and Xantphos (0.09 mmol, 0.052 g). Add anhydrous toluene (10 mL) and heat the mixture at 100°C for 12-16 hours with stirring.
- **Workup and Purification:** Cool the reaction mixture to room temperature, filter through a Celite pad, and wash with ethyl acetate (50 mL). Concentrate the combined organic phases under reduced pressure and purify the crude product by column chromatography on alumina with gradient elution (petroleum ether to ethyl acetate to methanol).

4.1.4 Characterization and Analytical Data

- **Expected Yield:** 35-70% depending on aniline substitution pattern
- **¹H NMR** (400 MHz, CDCl₃): Characteristic signals include NH proton as singlet at δ 7.83-8.84 ppm, methyl groups at positions 2 and 3 as singlets at δ 2.5 ppm and δ 2.7 ppm respectively, aromatic protons as multiplets at δ 6.5-8.5 ppm
- **HRMS:** Measured [M + H]⁺ values should deviate by less than 0.001 Da from theoretical calculations



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Synthetic Workflow for 4-Chloro-2,3-dimethyl-N-substituted phenylquinolin-8-amines

Synthesis of 2-Vinylquinoline Derivatives

4.2.1 Protocol Overview

This procedure describes the preparation of 2-vinylquinoline derivatives through **condensation reactions** involving 2-methylquinoline precursors with formaldehyde and amine hydrochlorides [8]. The methodology provides access to important **chemical intermediates** used in synthesizing leukotriene antagonists such as Montelukast, demonstrating the utility of **2,6-dimethylquinoline** derivatives in producing clinically significant therapeutics for asthma and allergic conditions.

4.2.2 Reaction Conditions and Optimization

- **Catalytic System:** Amino acids as environmentally friendly catalysts for C(sp³)-H functionalization
- **Solvent Optimization:** Ethanol/water mixtures typically provide optimal yields and reaction rates
- **Temperature Profile:** Reactions typically proceed at 60-80°C with completion within 4-8 hours
- **Workup Considerations:** Sequential extraction with ethyl acetate and water followed by column chromatography on silica gel provides high-purity products

Analytical Characterization Techniques

Spectroscopic Characterization Methods

Comprehensive structural elucidation of **2,6-dimethylquinoline** derivatives employs multiple **spectroscopic techniques** to confirm molecular architecture and substitution patterns. **Nuclear Magnetic Resonance** (NMR) spectroscopy provides detailed information about proton environments, with characteristic signals for methyl groups at positions 2 and 3 appearing as singlets at approximately δ 2.5 ppm and δ 2.7 ppm respectively. The NH proton of quinolin-8-amine derivatives typically resonates as a singlet within δ 7.83-8.84 ppm, while aromatic protons appear as multiplets in the δ 6.5-8.5 ppm region [3].

High-Resolution Mass Spectrometry (HRMS) delivers unambiguous confirmation of molecular formulas, with measured $[M + H]^+$ values deviating by less than 0.001 Da from theoretical calculations. This exceptional mass accuracy enables definitive distinction between isomeric structures that may form during synthesis, particularly regioisomers with substituents at different positions on the quinoline ring system. Complementary techniques including **FT-IR spectroscopy** provide additional validation of functional groups through characteristic absorption frequencies [3].

Chromatographic and Crystallographic Analysis

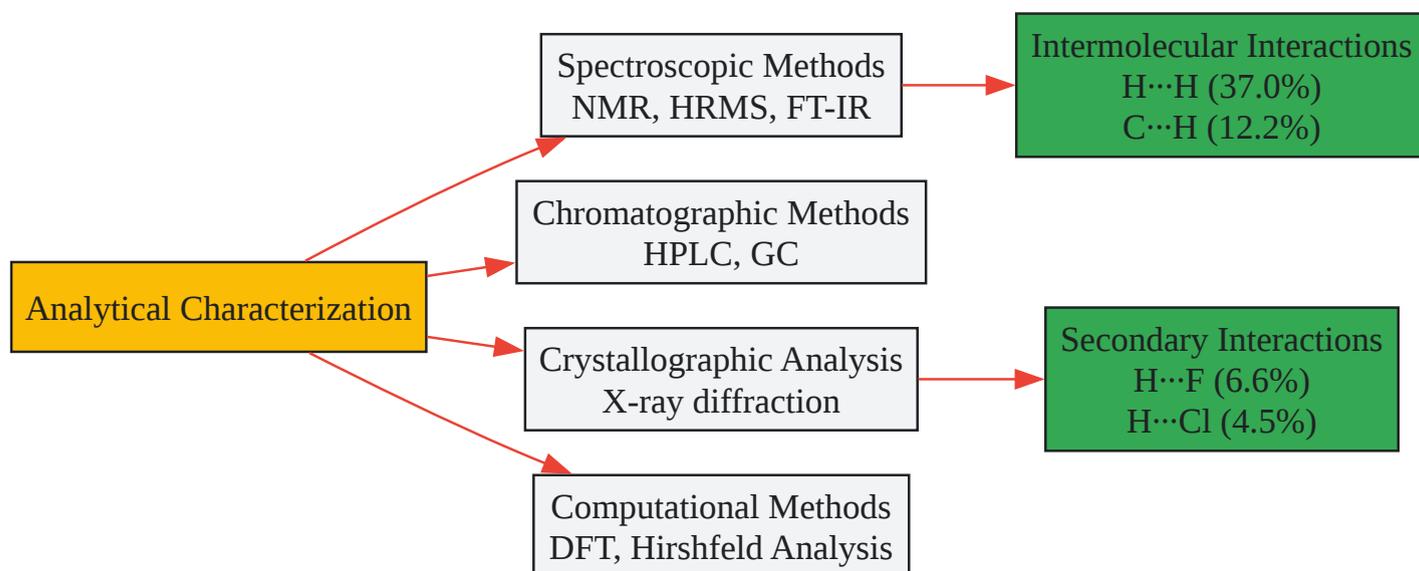
High-Performance Liquid Chromatography (HPLC) with UV detection provides reliable purity assessment, with **2,6-dimethylquinoline** typically exhibiting $\geq 99\%$ purity by GC analysis as supplied commercially [5]. Method development should employ C18 reverse-phase columns with acetonitrile/water or methanol/water mobile phases, typically with 0.1% formic acid or ammonium acetate modifiers to enhance peak shape and resolution.

Single-crystal X-ray diffraction represents the gold standard for unambiguous structural determination, particularly for regiochemical assignment and solid-state characterization. Crystallographic analysis of 4-chloro-N-(4-fluorophenyl)-2,3-dimethylquinolin-8-amine (3n) reveals that quinoline systems adopt planar conformations with bond lengths and angles consistent with established norms. The C=N bond lengths within the quinoline moiety (N1–C12 [1.363(2) Å] and N1–C15 [1.318(2) Å]) exceed those of typical C=N double bonds (~ 1.27 Å), indicating significant **π -electron delocalization** across the heteroaromatic system [3].

Hirshfeld Surface Analysis and Computational Methods

Hirshfeld surface analysis provides quantitative insights into intermolecular interactions governing crystal packing and stability. Studies of 4-chloro-N-(4-fluorophenyl)-2,3-dimethylquinolin-8-amine reveal that H \cdots H (37.0%) and C \cdots H (12.2%) contacts represent the major intermolecular interactions, with secondary contributions from H \cdots F (6.6%), H \cdots Cl (4.5%), H \cdots N (2.2%), and C \cdots C (3.7%) interactions [3].

Density Functional Theory (DFT) calculations complement experimental findings by providing insights into electronic structure, molecular orbitals, and potential reactivity. These computational approaches consistently emphasize the critical role of the quinoline scaffold in biological activity, particularly in antifungal applications. Energy framework calculations further quantify the relative contributions of different interaction types to crystal packing stability, enabling rational prediction of solid-state properties relevant to formulation development [3].



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Comprehensive Analytical Framework for 2,6-Dimethylquinoline Derivatives

Formulation Strategies and Pharmaceutical Development

Solubility Enhancement Techniques

The inherent **low aqueous solubility** of **2,6-dimethylquinoline** and its derivatives presents formulation challenges that require strategic intervention for pharmaceutical development. Effective approaches include **solid dispersion** technologies using hydrophilic carriers such as polyvinylpyrrolidone (PVP) and hydroxyethyl cellulose, which can significantly improve dissolution rates and oral bioavailability. Additional methods encompass **lipid-based formulations** including self-emulsifying drug delivery systems (SEDDS) utilizing vegetable oils (soybean, sesame, peanut, castor oils) combined with surfactants and cosolvents [2] [7].

For topical applications, **penetration enhancement** strategies employing oleyl alcohol, propylene glycol, or cyclomethicone can improve skin permeation while maintaining favorable safety profiles. Patent literature describes successful formulations of poorly soluble compounds incorporating **2,6-dimethylquinoline**

derivatives using combinations of glycerine, mineral oil, and propellants for various administration routes, highlighting the versatility of formulation approaches for this chemical class [7].

Stability Considerations and Optimization

The **chemical stability** of **2,6-dimethylquinoline** derivatives must be carefully evaluated during formulation development. Quinoline compounds may demonstrate sensitivity to **photo-oxidation** and hydrolysis under certain conditions, necessitating protective measures including light-resistant packaging, antioxidant incorporation (such as butylated hydroxytoluene), and pH optimization. Stability-indicating HPLC methods should be developed early in the formulation process to monitor degradation products and establish appropriate shelf-life specifications [7].

Accelerated stability studies following ICH guidelines provide critical data for predicting long-term stability under various storage conditions. These studies should assess the impact of temperature, humidity, and light exposure on both the active pharmaceutical ingredient and formulated products, with particular attention to potential degradation pathways including N-oxidation, hydrolysis, and dimerization. Appropriate packaging selection based on stability data ensures maintenance of product quality throughout the intended shelf life [7].

Conclusion and Future Perspectives

2,6-Dimethylquinoline represents a **versatile molecular scaffold** with demonstrated utility across multiple pharmaceutical domains, including antifungal development, CNS therapeutics, and molecular scaffolding for multi-target ligands. The well-defined **synthetic methodologies** and comprehensive analytical protocols presented herein provide researchers with practical tools for exploiting this privileged structure in drug discovery and development programs. The continuing evolution of synthetic strategies, particularly those employing sustainable catalysts and mild conditions, will further enhance the accessibility and applicability of **2,6-dimethylquinoline** derivatives.

Future directions for research include expanding the exploration of **structure-activity relationships** through systematic substitution pattern variations, particularly at the 4, 5, 7, and 8 positions of the quinoline ring. Additionally, advancing computational prediction of physicochemical and pharmacological properties will

enable more efficient lead optimization. The integration of **2,6-dimethylquinoline** derivatives into **targeted delivery systems** and combination therapies represents another promising avenue for enhancing therapeutic efficacy while minimizing potential adverse effects. As fundamental understanding of quinoline biology continues to grow, so too will opportunities for innovative therapeutic applications of this versatile chemical platform.

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